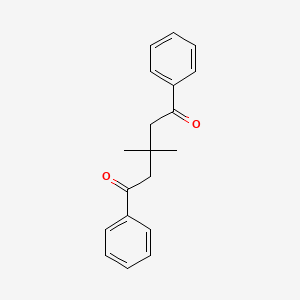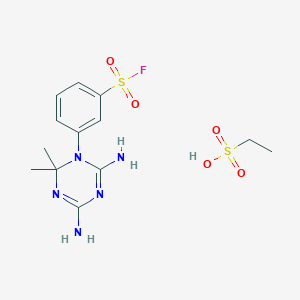![molecular formula C16H20N2O B13994004 2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- CAS No. 6301-74-2](/img/structure/B13994004.png)
2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- is a chemical compound with the molecular formula C16H20N2O and a molecular weight of 256.343 g/mol . It is characterized by the presence of two pyridine rings and an ethanol group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method is the alkylation of 2-pyridineethanol with a,b-dimethyl-a-[1-(2-pyridinyl)ethyl] halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine rings can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of pyridinecarboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In biological systems, it may interact with cellular receptors, triggering signaling pathways that lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridineethanol: A simpler analog with one pyridine ring and an ethanol group.
2-(2-Hydroxyethyl)pyridine: Another analog with a hydroxyethyl group attached to the pyridine ring.
2-(β-Hydroxyethyl)-pyridine: Similar to 2-(2-Hydroxyethyl)pyridine but with a different positional isomerism.
Uniqueness
2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- is unique due to the presence of two pyridine rings and the specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6301-74-2 |
|---|---|
Molekularformel |
C16H20N2O |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
3-methyl-2,4-dipyridin-2-ylpentan-3-ol |
InChI |
InChI=1S/C16H20N2O/c1-12(14-8-4-6-10-17-14)16(3,19)13(2)15-9-5-7-11-18-15/h4-13,19H,1-3H3 |
InChI-Schlüssel |
XIUJWVKBUHPFJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=N1)C(C)(C(C)C2=CC=CC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol](/img/structure/B13993924.png)

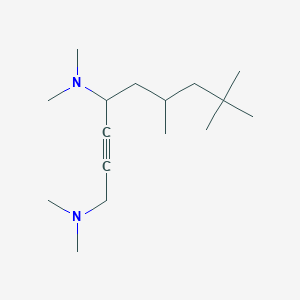
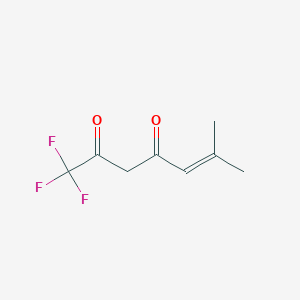
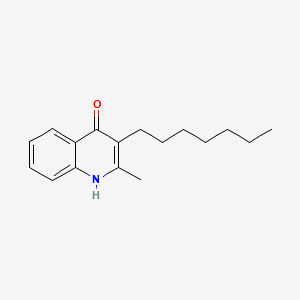

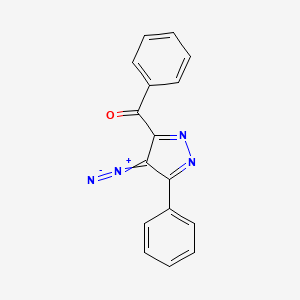
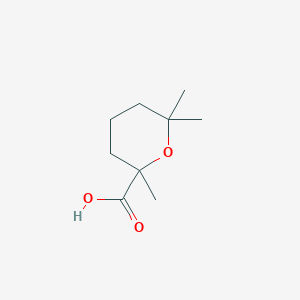
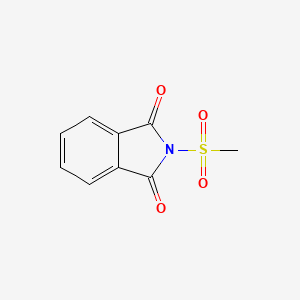
![8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B13993987.png)

![4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide](/img/structure/B13993998.png)
